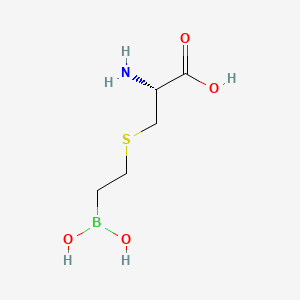

S-(2-boronoethyl)-L-cysteine

Vue d'ensemble

Description

Le Condensat de Bose-Einstein (BEC) est un état de la matière qui se produit lorsqu'un gaz de bosons est refroidi à des températures très proches du zéro absolu (0 Kelvin ou -273,15 degrés Celsius). Dans ces conditions, une grande fraction des bosons occupe l'état quantique le plus bas, ce qui fait que des phénomènes quantiques macroscopiques, tels que l'interférence de la fonction d'onde, deviennent apparents .

Méthodes De Préparation

La préparation du Condensat de Bose-Einstein implique le refroidissement d'un gaz dilué de bosons à des températures extrêmement basses en utilisant des techniques de refroidissement laser et de refroidissement par évaporation. Le processus implique généralement les étapes suivantes :

Refroidissement laser : Les atomes sont refroidis à l'aide de faisceaux laser qui ralentissent leur mouvement.

Piégeage magnétique : Les atomes refroidis sont piégés à l'aide de champs magnétiques.

Refroidissement par évaporation : Les atomes piégés sont refroidis davantage en éliminant sélectivement les atomes à plus haute énergie, permettant aux atomes restants d'atteindre des températures encore plus basses

Analyse Des Réactions Chimiques

Le Condensat de Bose-Einstein lui-même ne subit pas de réactions chimiques au sens traditionnel du terme, car il s'agit d'un état de la matière plutôt que d'un composé chimique. Il peut présenter des phénomènes quantiques uniques tels que la superfluidité et l'interférence quantique macroscopique. Ces phénomènes sont étudiés à l'aide de diverses techniques expérimentales, notamment la spectroscopie et l'interférométrie .

Applications de la recherche scientifique

Le Condensat de Bose-Einstein a de nombreuses applications de recherche scientifique, notamment :

Simulation quantique : Les BEC sont utilisés pour simuler des systèmes quantiques complexes et étudier les phénomènes quantiques à plusieurs corps.

Lasers atomiques : Les BEC peuvent être utilisés pour créer des faisceaux cohérents d'atomes, de la même manière que les lasers créent des faisceaux cohérents de lumière.

Mesures de précision : Les BEC sont utilisés dans les horloges atomiques et les capteurs pour mesurer les champs gravitationnels, rotationnels et magnétiques avec une grande précision.

Physique fondamentale : Les BEC permettent l'étude de la mécanique quantique fondamentale, y compris des tests de superposition quantique et d'intrication .

Mécanisme d'action

Les propriétés uniques du Condensat de Bose-Einstein découlent de l'occupation macroscopique de l'état quantique le plus bas par un grand nombre de bosons. Cela se traduit par des phénomènes tels que la superfluidité, où le condensat s'écoule sans viscosité, et l'interférence quantique macroscopique, où les fonctions d'onde des atomes individuels se chevauchent et interfèrent les unes avec les autres. Ces effets sont régis par les principes de la mécanique quantique et sont décrits par l'équation de Gross-Pitaevskii .

Applications De Recherche Scientifique

Inhibition of Arginase Activity

BEC acts as a slow-binding competitive inhibitor of arginase, which is crucial in regulating the availability of L-arginine for nitric oxide synthase (NOS). This inhibition can enhance smooth muscle relaxation, making BEC a candidate for treating erectile dysfunction.

Case Study: Erectile Function

A study demonstrated that BEC binds to arginase as a transition state analogue, significantly enhancing nitric oxide-dependent smooth muscle relaxation in human penile tissue. The binding affinity was characterized by a dissociation constant (K_I) of approximately 0.4-0.6 µM, indicating strong inhibitory potential against arginase while sparing NOS activity .

Role in Inflammation and Immune Response

BEC has been investigated for its effects on inflammation and immune responses. It has been shown to exacerbate conditions such as colitis in mouse models, indicating that inhibition of arginase can lead to increased inflammatory responses due to altered polyamine metabolism.

Case Study: Colitis Model

In a study involving mice with induced colitis, treatment with BEC resulted in worsened histological injury scores and increased polyamine levels compared to control groups. This suggests that while BEC inhibits arginase, it may also promote inflammatory pathways when arginine metabolism is disrupted .

Potential Therapeutic Applications

The dual role of BEC in modulating arginine metabolism positions it as a potential therapeutic agent in various conditions:

- Erectile Dysfunction : By enhancing nitric oxide production through arginase inhibition, BEC may improve erectile function.

- Inflammatory Diseases : Its effects on immune modulation could be harnessed for therapies targeting chronic inflammatory conditions.

- Cancer Research : Given its role in regulating T cell function and immune responses, BEC may have implications in cancer immunotherapy by affecting tumor microenvironments .

Data Table: Summary of Studies Involving BEC

Mécanisme D'action

The unique properties of Bose-Einstein Condensate arise from the macroscopic occupation of the lowest quantum state by a large number of bosons. This results in phenomena such as superfluidity, where the condensate flows without viscosity, and macroscopic quantum interference, where the wavefunctions of individual atoms overlap and interfere with each other. These effects are governed by the principles of quantum mechanics and are described by the Gross-Pitaevskii equation .

Comparaison Avec Des Composés Similaires

Le Condensat de Bose-Einstein est unique parmi les états de la matière en raison de ses propriétés quantiques macroscopiques. Des états de la matière similaires comprennent :

Condensat fermionique : Un état de la matière formé par des fermions à basses températures, présentant de la superfluidité.

Hélium superfluide : L'hélium-4 et l'hélium-3 peuvent former des phases superfluides à basses températures, présentant des propriétés similaires à celles du BEC.

Superconducteurs : Matériaux qui présentent une résistance électrique nulle et une expulsion des champs magnétiques en dessous d'une température critique, décrits par la condensation de Bose-Einstein des paires de Cooper .

Le Condensat de Bose-Einstein est unique en ce qu'il implique l'occupation macroscopique de l'état quantique le plus bas par des bosons, ce qui conduit à des phénomènes qui ne sont pas observés dans d'autres états de la matière.

Activité Biologique

S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid derivative of L-cysteine that has garnered attention for its role as an arginase inhibitor. This compound has implications in various biological processes, particularly in the context of inflammation, immune response, and metabolic regulation. This article provides a comprehensive overview of the biological activity of BEC, supported by research findings, case studies, and data tables.

BEC functions primarily as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase activity, BEC increases the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is crucial in various physiological and pathological contexts, including immune response modulation and inflammation control.

Key Findings on Mechanism

- Binding Affinity : BEC binds to arginase as a transition state analogue with a dissociation constant (K(I)) ranging from 0.4 to 0.6 µM, indicating strong binding affinity .

- Inhibition Effects : Inhibition of arginase by BEC has been linked to increased NO levels, which can have both pro-inflammatory and anti-inflammatory effects depending on the context .

Inflammation and Immune Response

- Modulation of Inflammatory Responses : Studies have shown that BEC administration can exacerbate inflammation in models of allergic airway disease and colitis. For instance, in mice with induced colitis, treatment with BEC worsened histological injury scores and increased mortality rates compared to controls .

- Impact on Nitric Oxide Homeostasis : The alteration in NO homeostasis due to arginase inhibition by BEC leads to increased S-nitrosylation and nitration of proteins, which can influence inflammatory pathways such as NF-κB activation .

- Immune Suppression : In neuroblastoma models, elevated arginase activity was associated with immune suppression through depletion of L-arginine, which is critical for T cell function. BEC's inhibition of arginase may counteract this effect by restoring L-arginine levels .

Case Studies

- Asthma Models : In studies involving asthma models, BEC treatment led to enhanced airway hyperresponsiveness and increased expression of chemokines associated with inflammation .

- Colitis Studies : Research demonstrated that BEC exacerbated symptoms in C. rodentium-infected mice, highlighting its potential detrimental effects on gut health when arginase is inhibited .

Data Tables

The following table summarizes key experimental findings regarding the effects of BEC on various biological parameters in mouse models.

| Study Focus | Treatment | Survival (%) | Histology Score | Colon Weight (% Total Body Weight) |

|---|---|---|---|---|

| C. rodentium + Control | Water | 81.8 | 3.82 ± 1.01 | 0.83 ± 0.08 |

| C. rodentium + BEC | BEC | 55.5 | 9.25 ± 0.69 | 1.25 ± 0.07 |

| C. rodentium + DFMO | DFMO | 0 | 9.54 ± 0.68 | 1.35 ± 0.12 |

Implications for Therapy

The dual role of BEC as an arginase inhibitor presents both therapeutic opportunities and challenges:

- Therapeutic Potential : By enhancing NO availability, BEC may have potential applications in conditions characterized by low NO levels or impaired immune responses.

- Caution in Use : Given its ability to exacerbate certain inflammatory conditions, careful consideration is needed regarding the contexts in which BEC is administered.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHLDXXJHAZTN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCSCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432180 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63107-40-4 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?

A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []

Q2: What are the downstream effects of arginase inhibition by BEC?

A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]

Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?

A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]

Q4: What is the molecular formula and weight of BEC?

A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.

Q5: Is there information available about the material compatibility and stability of BEC under various conditions?

A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.

Q6: Does BEC possess any catalytic properties itself?

A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.

Q7: Have computational studies been conducted on BEC and its interactions with arginase?

A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.

Q8: How do modifications to the structure of BEC affect its activity and selectivity?

A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.

Q9: What is known about the stability of BEC and strategies to enhance its formulation?

A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.

Q10: What are the SHE regulations surrounding the use of BEC?

A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.

Q11: What is the pharmacokinetic profile of BEC?

A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.

Q12: Has BEC demonstrated efficacy in preclinical models of disease?

A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.